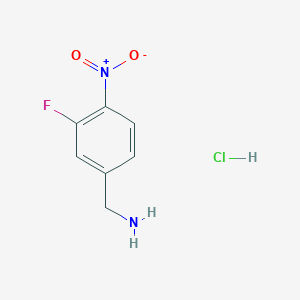
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride
Übersicht
Beschreibung
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8ClFN2O2 and its molecular weight is 206.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO. The compound features a methanamine group attached to a phenyl ring that includes both a fluorine atom and a nitro group. These substituents significantly influence the compound's reactivity and biological interactions due to their electron-withdrawing effects.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Nitration of Fluorobenzene : Introduction of the nitro group to the aromatic ring.
- Formation of Methanamine : Reaction with formaldehyde and ammonia derivatives.
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.
This multi-step synthesis allows for the introduction of functional groups that can influence the compound's properties and reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial applications. Below are some key findings regarding its biological activity:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, ranging from 32 to 512 µg/mL .
- The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Modulation : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Interaction : It has been suggested that the compound can bind to certain receptors, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoroaniline | Contains an amino group; lacks nitro | Simpler structure; more basic properties |
| 3-Nitroaniline | Contains a nitro group; lacks fluorine | More polar; different reactivity |
| 4-Amino-3-fluorophenol | Contains both amino and fluoro groups | Potentially more reactive due to amino |
| 5-Fluoro-2-nitrobenzoic acid | Contains carboxylic acid | Different acid-base properties |
The combination of both fluorine and nitro substituents on the aromatic ring enhances the reactivity and biological activity of this compound compared to its analogs.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications to the phenyl ring could enhance antimicrobial efficacy against resistant strains of bacteria .
- Pharmacological Investigations : Research into its pharmacokinetics is ongoing, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.
Eigenschaften
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGLMXSWLJVCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















